molecular formula C15H16F3NO4 B2463728 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1822817-65-1

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B2463728
CAS No.: 1822817-65-1
M. Wt: 331.291
InChI Key: RCMPMDCOBDJAAE-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, a trifluoromethyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and automated synthesis techniques.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These properties enable the compound to modulate biological pathways and exert its effects through binding to target proteins and altering their activity.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMPMDCOBDJAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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